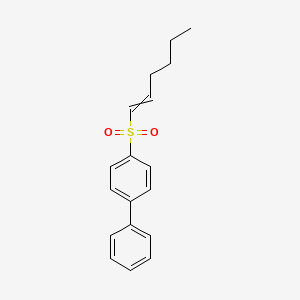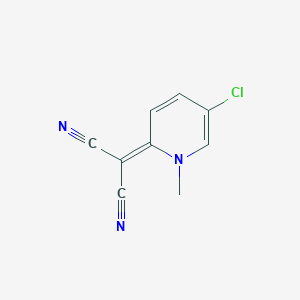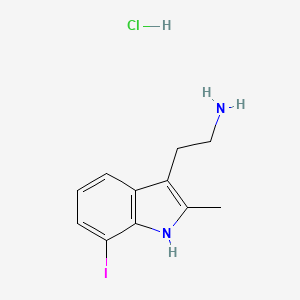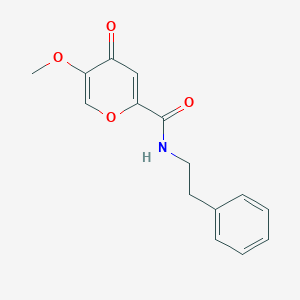![molecular formula C15H10Cl2N2OS B15172802 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-83-2](/img/structure/B15172802.png)
4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are widely recognized for their medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of hydrazonoyl halides with various precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes, disrupting cellular functions and leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds such as sulfathiazole, ritonavir, abafungin, and bleomycin share the thiazole ring structure and exhibit similar biological activities.
Imidazole derivatives: Compounds like metronidazole and tinidazole also exhibit broad-spectrum antimicrobial activities and share structural similarities with thiazole derivatives.
Uniqueness
4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups
Eigenschaften
CAS-Nummer |
918107-83-2 |
|---|---|
Molekularformel |
C15H10Cl2N2OS |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
4,5-dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-12-14(17)21-19(15(12)20)13(10-6-2-1-3-7-10)11-8-4-5-9-18-11/h1-9,13H |
InChI-Schlüssel |
QCFCKYCOAKXIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N3C(=O)C(=C(S3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)





![N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B15172769.png)
![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)-](/img/structure/B15172782.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)


![3,4,4,6-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15172816.png)
